

"experimental protocol for pentafluorosulfanylation of aromatic compounds"

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Compound of Interest

Compound Name: 4-Chlorophenylsulfur Pentafluoride

CAS No.: 5310-68-9

Cat. No.: B1603463

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Executive Summary

The pentafluorosulfanyl group (

) is increasingly recognized in medicinal chemistry as a "super-trifluoromethyl" group.^{[1][2][3][4]} It offers higher lipophilicity, stronger electron-withdrawing capacity, and superior metabolic stability compared to

^[3] However, the adoption of

has been historically hindered by hazardous and low-yielding synthetic routes requiring elemental fluorine (

) or silver(II) fluoride (

).

This Application Note details the Umemoto Protocol, widely regarded as the first practical, scalable method for synthesizing aryl sulfur pentafluorides (

) from diaryl disulfides. Unlike the low-yielding Sheppard method, this two-step oxidative chlorofluorination sequence provides high yields under manageable laboratory conditions.

Chemical Context: The "Super-Trifluoromethyl" Group^{[1][2][3][5][6][7]}

The

group imparts unique physicochemical properties that can drastically alter the pharmacokinetics of a drug candidate.^{[3][5]} It is chemically inert, thermally stable (up to 400°C), and hydrolytically stable.

Table 1: Physicochemical Comparison of Fluorinated Substituents

Property				Impact on Drug Design
Geometry	Tetrahedral	Octahedral	Tetrahedral	provides unique steric bulk without lability.
Electronegativity ()	3.36	3.65	~2.3	is more electron-withdrawing, lowering of neighbors.
Lipophilicity ()	0.88	1.51	1.98	significantly increases membrane permeability.
Hammett Constant ()	0.54	0.68	-0.20	Stronger deactivation of aromatic rings.
Metabolic Stability	High	Very High	Low	blocks metabolic oxidation sites effectively.

Experimental Strategy: The Umemoto Protocol

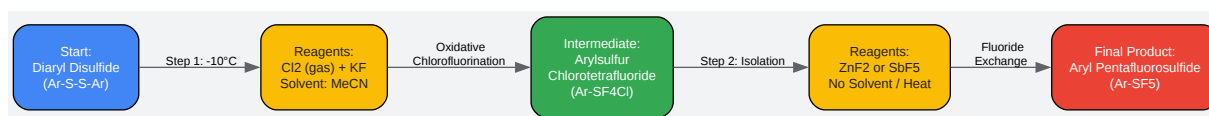
The most robust route to

is the Two-Step Oxidative Transformation of diaryl disulfides. This method avoids the use of gas and expensive (which often results in yields <10%).

The Pathway:

- Step 1 (Oxidative Chlorofluorination): Reaction of diaryl disulfide with Chlorine gas () and Potassium Fluoride (KF) to form the Arylsulfur Chlorotetrafluoride intermediate ().
- Step 2 (Fluoride Exchange): Substitution of the chloride in with a fluoride using Zinc Fluoride () or Antimony Pentafluoride () to yield .

Visual Workflow (DOT)



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Caption: Figure 1. The Umemoto two-step synthesis workflow for accessing Ar-SF₅ scaffolds.

Detailed Experimental Protocol

Safety Prerequisite:

- Chlorine (): Toxic gas. All operations must be performed in a well-ventilated fume hood.
- HF Generation: Hydrolysis of intermediates releases HF. Use plasticware (PTFE/FEP) where possible; if using glass, ensure it is widely vented and quenched properly.

- Oxidizers: Reactants are strong oxidizers. Remove all reducing agents and organic trash from the hood.

Step 1: Synthesis of Phenylsulfur Chlorotetrafluoride ()

Reagents:

- Diphenyl disulfide ()
equiv)
- Potassium Fluoride (KF), spray-dried ()
equiv)
- Chlorine gas () (~) (~)
equiv)
- Acetonitrile (Dry,)
M concentration relative to disulfide)

Procedure:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (extending below solvent level), a thermometer, and a dry-ice/acetone condenser (to reflux).
- Charging: Add Diphenyl disulfide () and dry KF () to the flask. Add dry Acetonitrile ().

- Cooling: Cool the stirred suspension to using an ice/salt bath.
- Addition: Slowly bubble gas into the mixture. The rate should be controlled to maintain temperature below .
 - Observation: The mixture will turn yellow/green.
- Reaction: Stir vigorously at to for 2 hours.
- Filtration: Filter the reaction mixture under atmosphere to remove insoluble salts (KCl/KF). Wash the cake with dry dichloromethane.
- Isolation: Evaporate the solvent under reduced pressure (keep bath).
 - Result: The residue is crude (typically a moisture-sensitive oil or low-melting solid).
 - Validation: NMR will show a characteristic pattern (typically ppm, doublet).

Step 2: Conversion to Phenylsulfur Pentafluoride ()

Reagents:

- Crude

(from Step 1)

- Zinc Fluoride (

) (

equiv relative to

) OR

(catalytic to stoichiometric)

Procedure (using

- safer method):

- Setup: Place crude

into a dry PTFE reaction vessel.

- Addition: Add anhydrous

powder. No solvent is typically required if the intermediate is liquid; if solid, use a minimal amount of sulfolane or perform as a melt.

- Heating: Heat the mixture to

for 12 hours.

- Mechanism:^[6] Lewis acid-assisted halide exchange.

- Workup: Cool to room temperature. Dilute with pentane or ether.

- Quench: Slowly pour into saturated

solution (Caution: Gas evolution).

- Extraction: Extract with pentane. Dry organic layer over

.

- Purification: Silica gel chromatography (eluting with Hexanes).

compounds are non-polar and move with the solvent front.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Wet Acetonitrile	KF is hygroscopic. Use freshly dried MeCN and spray-dried KF. Water hydrolyzes to .
Polymerization/Tar	Temperature too high	Keep addition below . Exotherm control is critical.
Incomplete Step 2	Passive	Use high surface area or switch to (requires careful handling, highly corrosive).
Glass Etching	HF generation	Use PTFE/PFA flasks for Step 2. Glass is acceptable for Step 1 if exposure time is short.

Mechanistic Insight

Understanding the mechanism is crucial for modifying the protocol for complex substrates.

Pathway Logic:

- Oxidation: Chlorine oxidizes the sulfur (II) in disulfide to Sulfur (IV).
- Fluorination: Fluoride ions (from KF) trap the cationic sulfur species.
- Hypervalency: Continued oxidation/fluorination pushes sulfur to the hexavalent state (

), forming the metastable chlorotetrafluoride.

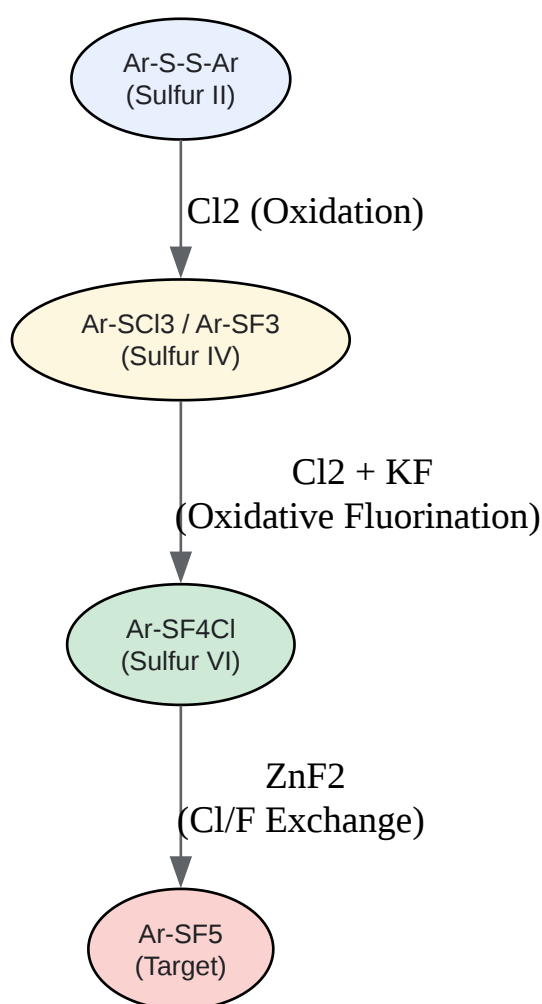
- Exchange: The

bond is weaker than

. A Lewis acid (

) abstracts the chloride, allowing a final fluoride to rebound onto the sulfur.

Mechanistic Diagram (DOT)



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Caption: Figure 2. Simplified oxidation state progression of the sulfur atom during the Umemoto sequence.

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